

TX-1123: A Head-to-Head Comparison with Approved Kinase Inhibitors

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Compound of Interest

Compound Name: TX-1123

Cat. No.: B1202124

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational protein tyrosine kinase (PTK) inhibitor, **TX-1123**, with a selection of U.S. FDA-approved kinase inhibitors. The purpose of this document is to offer an objective overview of **TX-1123**'s preclinical performance relative to established therapeutics that target similar signaling pathways. The data presented is based on publicly available scientific literature.

Introduction to TX-1123

TX-1123 is a novel, small-molecule, 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has demonstrated potent inhibitory activity against several protein tyrosine kinases.^[1] Preclinical studies have highlighted its potential as an antitumor agent, noting its efficacy in inhibiting cancer cell proliferation and its favorable characteristic of low mitochondrial toxicity.^[1] **TX-1123**'s multi-targeted profile, particularly its activity against Src and EGFR kinases, positions it for comparison with approved drugs in the oncology space.

Comparative Analysis of Kinase Inhibition

TX-1123 has been evaluated for its inhibitory activity against a panel of kinases. This section compares the half-maximal inhibitory concentrations (IC₅₀) of **TX-1123** with those of approved inhibitors targeting Src and EGFR.

Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental setting. Variations in assay conditions can influence IC50 values.

Table 1: Kinase Inhibition Profile of **TX-1123** vs. Approved Src and EGFR Inhibitors

Kinase Target	TX-1123 IC50 (μM)	Approved Inhibitor	Inhibitor IC50 (nM)
Src	2.2[2]	Dasatinib	<1.0
Bosutinib	1.2		
Saracatinib (AZD0530)	2.7		
EGFR	320[3]	Erlotinib	2
Gefitinib	37		
eEF2-K	3.2[3]	No approved inhibitors for direct comparison	-
PKA	9.6[3]	No directly comparable approved anti-cancer agents	-
PKC	320[3]	Broad-spectrum inhibitors exist, but no direct oncology comparators	-

In Vitro Anti-Proliferative Activity

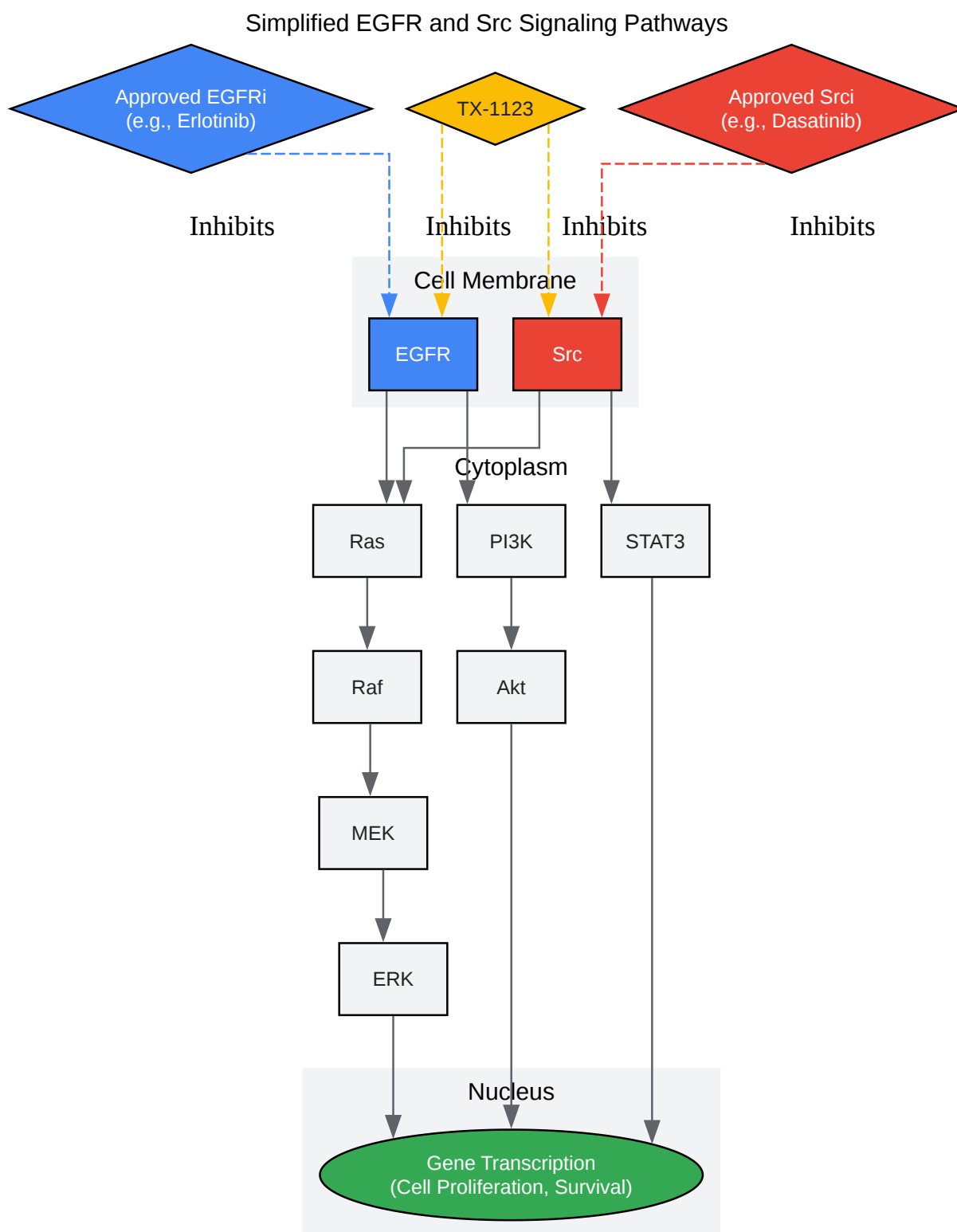
TX-1123 has demonstrated cytotoxic effects against human cancer cell lines. This section compares its anti-proliferative activity with that of approved inhibitors in similar cancer cell types.

Table 2: Anti-Proliferative Activity (IC50) of **TX-1123** and Approved Inhibitors

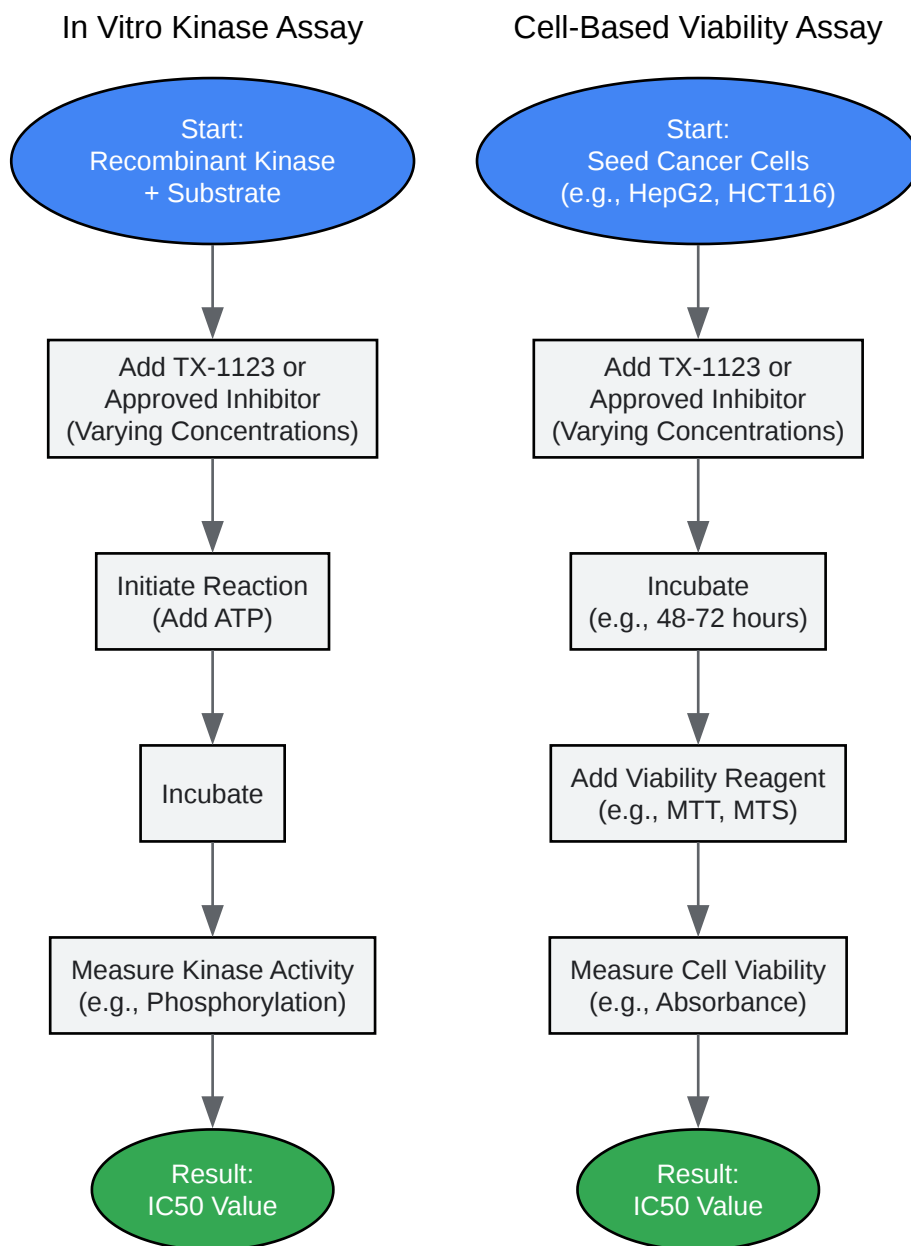
Cell Line	Cancer Type	TX-1123 IC50 (μM)	Approved Inhibitor	Inhibitor IC50 (nM)
HepG2	Hepatocellular Carcinoma	3.66[3]	Sorafenib	60-90
HCT116	Colorectal Carcinoma	39[3]	Cetuximab	Not applicable (mAb)
Panitumumab	Not applicable (mAb)			

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams are provided.



General Workflow for Kinase Inhibition and Cell Viability Assays



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